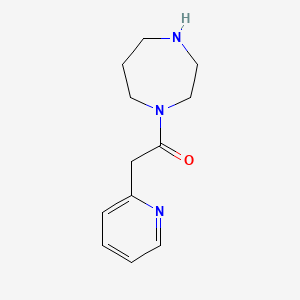![molecular formula C11H13NO4 B13202892 (3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13202892.png)
(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxycarbonyl group, and a phenyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to ensure the correct stereochemistry of the product. The starting material, typically a substituted benzaldehyde, undergoes a series of reactions including condensation, reduction, and esterification to yield the desired compound.
For example, a typical synthetic route might involve the following steps:
Condensation: The reaction of a substituted benzaldehyde with an amino acid derivative in the presence of a base to form an imine intermediate.
Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Esterification: The amine is then esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) ensures high yield and purity of the product. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives depending on the specific reaction conditions.
科学研究应用
(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites, altering enzyme conformation, or inhibiting specific biochemical pathways.
相似化合物的比较
Similar Compounds
(3S)-3-Amino-3-phenylpropanoic acid: Lacks the methoxycarbonyl group.
(3S)-3-Amino-3-(4-methoxyphenyl)propanoic acid: Has a methoxy group on the phenyl ring instead of a methoxycarbonyl group.
(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methoxycarbonyl group.
Uniqueness
(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and interactions with other molecules. This functional group can participate in various chemical reactions, making the compound versatile for different applications.
属性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(3-methoxycarbonylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI 键 |
GBMGCKXRUBNWMB-VIFPVBQESA-N |
手性 SMILES |
COC(=O)C1=CC=CC(=C1)[C@H](CC(=O)O)N |
规范 SMILES |
COC(=O)C1=CC=CC(=C1)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



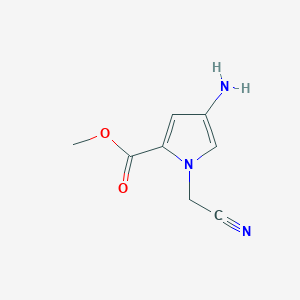
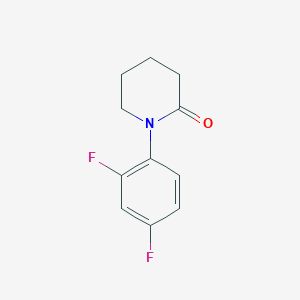


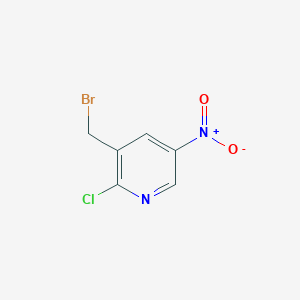
![3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202853.png)

![3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol](/img/structure/B13202860.png)
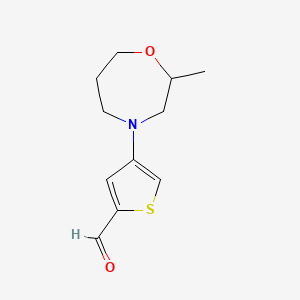

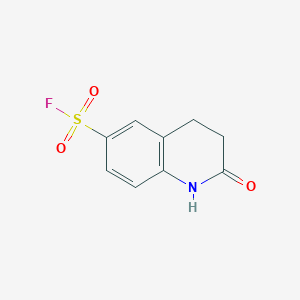
![tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13202889.png)
